molecular formula C14H14N2O4S B6394889 3-(4-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261958-04-6

3-(4-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6394889
CAS RN: 1261958-04-6
M. Wt: 306.34 g/mol
InChI Key: MYFWFJARMSABTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, commonly referred to as 3-(4-DMSIPA), is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, and has been used in laboratory experiments to study the effects of these enzymes on various metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(4-DMSIPA) has not yet been fully elucidated. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids. Specifically, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the metabolism of fatty acids. Additionally, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMSIPA) have not yet been fully elucidated. However, it is believed that this compound may have a variety of effects on cells and tissues. For example, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the metabolism of fatty acids. Additionally, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the metabolism of carbohydrates. Furthermore, 3-(4-DMSIPA) has been found to have an effect on the regulation of gene expression and the effects of metabolic stress on cells.

Advantages and Limitations for Lab Experiments

The use of 3-(4-DMSIPA) in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Additionally, 3-(4-DMSIPA) has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, which makes it useful for studying the effects of these enzymes on various metabolic pathways. However, there are also some limitations to using 3-(4-DMSIPA) in laboratory experiments. For example, the mechanism of action of 3-(4-DMSIPA) is not yet fully understood, which limits its usefulness for understanding the biochemical and physiological effects of this compound. Additionally, 3-(4-DMSIPA) has been found to have an effect on the regulation of gene expression, which may limit its usefulness for studying the effects of metabolic stress on cells.

Future Directions

There are several potential future directions for the use of 3-(4-DMSIPA) in scientific research. First, further research is needed to better understand the mechanism of action of 3-(4-DMSIPA) and its biochemical and physiological effects. Additionally, further research is needed to better understand the effects of 3-(4-DMSIPA) on the regulation of gene expression and the effects of metabolic stress on cells. Additionally, further research is needed to explore the potential therapeutic applications of 3-(4-DMSIPA) in the treatment of metabolic disorders. Finally, further research is needed to explore the potential use of 3-(4-DMSIPA) in the diagnosis and treatment of cancer.

Synthesis Methods

The synthesis of 3-(4-DMSIPA) was first reported in a paper by L. M. Fonseca et al. in 2012. This method involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylphenyl isonicotinic acid in the presence of a catalytic amount of piperidine. The reaction is carried out in aqueous solution at a temperature of 60°C for a period of three hours. The resulting product is then purified by column chromatography and recrystallized from methanol.

Scientific Research Applications

3-(4-DMSIPA) has been used in a variety of scientific research applications, including the study of the effect of enzymes on various metabolic pathways. This compound has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, and has been used to study the effects of these enzymes on various metabolic pathways. Additionally, 3-(4-DMSIPA) has been used to study the regulation of gene expression and the effects of metabolic stress on cells.

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWFJARMSABTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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